4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine
Description
4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core substituted with a 3-chlorobenzylthio group at position 4 and a 4-methylphenyl group at position 2. The pyrazolo[1,5-a]pyrazine scaffold is notable for its planar, aromatic structure, which facilitates π-π stacking interactions in biological systems. The 3-chlorobenzylthio substituent introduces steric bulk and electron-withdrawing effects, while the 4-methylphenyl group enhances hydrophobicity. This compound is of interest in medicinal chemistry due to its structural similarity to pyrazoloquinoxaline and pyrazolopyrimidine derivatives, which exhibit diverse pharmacological activities .
Properties
IUPAC Name |
4-[(3-chlorophenyl)methylsulfanyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3S/c1-14-5-7-16(8-6-14)18-12-19-20(22-9-10-24(19)23-18)25-13-15-3-2-4-17(21)11-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXGXMRTZLOSRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine typically involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.
Introduction of the 4-Methylphenyl Group: This step often involves the use of a Friedel-Crafts alkylation reaction, where the pyrazolo[1,5-a]pyrazine core is reacted with a 4-methylphenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the 3-Chlorobenzylthio Group: This is typically done via a nucleophilic substitution reaction, where the pyrazolo[1,5-a]pyrazine derivative is treated with 3-chlorobenzylthiol in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines or reduced aromatic rings.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine has been investigated for various applications:
Medicinal Chemistry: As a potential scaffold for the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Biological Studies: Used in the study of enzyme inhibition, particularly targeting kinases and other enzymes involved in disease pathways.
Industrial Applications: Potential use in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism by which 4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine exerts its effects is often related to its interaction with specific molecular targets such as enzymes or receptors. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of key substrates involved in cell signaling pathways.
Comparison with Similar Compounds
Research Findings and Implications
- Structure-Activity Relationship (SAR): Thioether vs. Chloro: Thioether groups (e.g., in the main compound) may confer metabolic stability via resistance to oxidative degradation compared to chloro substituents .
- Therapeutic Potential: The main compound’s TLR7 antagonism (inferred from ) could be optimized by introducing alkyl chains or polar groups to balance potency and solubility .
Biological Activity
4-[(3-Chlorobenzyl)thio]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazine is a synthetic compound belonging to the class of pyrazolo derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrazine core with a chlorobenzylthio group and a methylphenyl substituent. Its unique structure contributes to its biological activity, as modifications in the substituents can influence pharmacological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. In vitro assays indicated that derivatives of pyrazolo compounds can induce apoptosis through multiple pathways, including the activation of caspases and modulation of key proteins involved in cell survival and death.
- Case Study : A study on related pyrazolo compounds showed that they could enhance apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins like NF-κB .
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been extensively studied. In vitro evaluations have demonstrated their efficacy against a range of pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives indicate potent antimicrobial activity.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 | Staphylococcus aureus |
| Related Derivative | 0.15 - 0.20 | Escherichia coli |
- Research Findings : In a comparative study, several pyrazole derivatives exhibited strong bactericidal activity against Staphylococcus aureus, with inhibition zones indicating effective biofilm disruption .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound may trigger intrinsic apoptotic pathways by modulating mitochondrial membrane potential and activating caspases.
- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are likely responsible for its antimicrobial effects.
Comparative Analysis with Other Pyrazolo Derivatives
To contextualize the biological activity of this compound, it is essential to compare it with other known pyrazolo compounds:
| Compound Name | Biological Activity | Remarks |
|---|---|---|
| Pyrazolo[3,4-d]pyrimidine | Anticancer | Strong cytotoxicity in vitro |
| 4-Amino-1H-pyrazole | Antimicrobial | Effective against gram-positive bacteria |
| Pyrazolo[1,5-b]pyridine | Antiviral | Potential in treating viral infections |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
